1-Acetyl-6-(acetoxymethyl)indazole: Mechanistic Insight & Synthetic Utility
This guide provides an in-depth technical analysis of 1-Acetyl-6-(acetoxymethyl)indazole (CAS 368426-62-4), a critical synthetic intermediate used to access 6-substituted indazole scaffolds.[1] In drug development, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Acetyl-6-(acetoxymethyl)indazole (CAS 368426-62-4), a critical synthetic intermediate used to access 6-substituted indazole scaffolds.[1] In drug development, this compound serves as a "masked" precursor for generating 6-hydroxymethylindazole and 6-carboxyindazole derivatives, which are essential pharmacophores in kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and male contraceptive candidates (e.g., Gamendazole analogues).[1]
[1]
Executive Summary
1-Acetyl-6-(acetoxymethyl)indazole is a orthogonally protected indazole derivative formed via the Jacobson Indazole Synthesis (or modified diazotization-cyclization).[1] It functions as a versatile building block in medicinal chemistry, specifically for introducing functional diversity at the C6 position of the indazole ring—a key vector for optimizing solubility and solvent interactions in kinase inhibitor design.
This guide details the Chemical Mechanism of Action (Synthesis) , the Pharmacological Relevance of the derived scaffolds, and validated Experimental Protocols for its generation and use.
Part 1: Chemical Mechanism of Action (Synthesis)
The formation of 1-Acetyl-6-(acetoxymethyl)indazole proceeds through a diazotization-cyclization cascade involving a 3-substituted-6-methylaniline precursor.[1] This transformation is mechanistically significant because it constructs the pyrazole ring while simultaneously establishing the N1-protection pattern.[1]
The Jacobson Cyclization Mechanism
The reaction typically utilizes isoamyl nitrite (isopentyl nitrite) as a mild nitrosating agent in the presence of acetic anhydride and a weak base (e.g., potassium acetate).
Nitrosation : The amino group of the precursor 3-(acetoxymethyl)-6-methyl-N-acetyl-aniline attacks the nitrosonium equivalent (generated from isoamyl nitrite), forming an N-nitroso intermediate.[1]
Diazonium Formation : Tautomerization and loss of water yield the aryldiazonium carboxylate species.[1]
Intramolecular Cyclization : The key mechanistic step is the intramolecular attack of the diazonium nitrogen on the ortho-methyl group (or its enol/tautomer form). However, in the Jacobson modification for N-acetyl anilines, the mechanism often involves the migration of the acetyl group or direct cyclization of the diazonium species onto the methyl group, followed by tautomerization to the aromatic indazole.
Product Stabilization : The resulting 1H-indazole is trapped as the 1-acetyl derivative due to the presence of acetic anhydride, which prevents N-H tautomerization and improves solubility.[1]
Mechanism Visualization
The following diagram illustrates the stepwise conversion from the aniline precursor to the indazole core.
Figure 1: Mechanistic pathway of the modified Jacobson Indazole Synthesis yielding 1-Acetyl-6-(acetoxymethyl)indazole.[1]
Part 2: Biological Relevance & Drug Development[1][2][3]
While 1-Acetyl-6-(acetoxymethyl)indazole is an intermediate, its "Mechanism of Action" in a drug development context is defined by the pharmacology of its derivatives . The C6-position of the indazole ring is a strategic attachment point for solubilizing groups in kinase inhibitors.[1]
Target Class: Kinase Inhibitors (VEGFR/PDGFR)
Indazole derivatives are potent ATP-competitive inhibitors.[1] The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
Role of C6-Substitution : In many kinase co-crystal structures (e.g., Pazopanib , Axitinib analogues), the C6 position points towards the solvent-exposed region .[1]
Synthetic Utility : The acetoxymethyl group in the intermediate is a "masked" alcohol.[1] Upon hydrolysis to 6-hydroxymethylindazole , it can be:
Oxidized to a Carboxylic Acid (for salt formation/solubility).
Converted to an Amine (via mesylation/azide reduction) to attach solubilizing moieties like piperazine or morpholine.
Target Class: Male Contraceptives (Gamendazole Analogues)
Research into non-hormonal male contraceptives has focused on 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid derivatives (e.g., Lonidamine, Gamendazole).[1]
SAR Insight : Modifications at the C6 position modulate the electronic properties of the indazole ring, affecting its binding affinity to Hsp90 or eEF1A1 (putative targets of Gamendazole). The 1-acetyl-6-(acetoxymethyl) scaffold allows for the rapid synthesis of C6-modified analogues to probe these interactions.[1]
Signaling Pathway Interaction
The following diagram depicts how the final indazole drugs (derived from this intermediate) interfere with VEGF signaling.
Figure 2: Mechanism of Action of Indazole-based Kinase Inhibitors in the VEGF pathway.[1]
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-6-(acetoxymethyl)indazole
Objective : To synthesize the target intermediate via diazotization of 3-(acetoxymethyl)-6-methyl-N-acetyl-aniline.[1]
Reflux : Heat the mixture to reflux (approx. 60°C) and stir for 18 hours. Monitor by TLC (formation of a fluorescent spot).
Work-up : Cool to room temperature. Dilute with dichloromethane. Wash with saturated NaHCO₃ (to remove acetic acid) and brine.
Purification : Dry over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc/Hexanes).
Self-Validating Checkpoint :
1H NMR (CDCl3) : Look for the disappearance of the aniline NH signal and the appearance of the indazole C3-H singlet (typically around δ 8.0-8.2 ppm).[1] Verify two acetyl singlets (N-Ac and O-Ac).[1]
Protocol 2: Deprotection to 1H-Indazole-6-methanol
Objective : To reveal the active pharmacophore scaffold.
Workflow :
Dissolve 1-Acetyl-6-(acetoxymethyl)indazole in Methanol/Water (3:1).
Add LiOH (3.0 equiv).[1] Stir at room temperature for 4 hours.
Extract with Ethyl Acetate.[1] The product is 1H-indazole-6-methanol .[1]
References
LookChem . Isoamyl nitrite and reaction with 3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline.
Organic Chemistry Portal . Synthesis of Indazoles: The Jacobson Indazole Synthesis.
National Institutes of Health (PubMed) . Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies.
BenchChem . Discovery and synthesis of novel indazole derivatives (GyrB Inhibitors).
solubility of 1-Acetyl-6-(acetoxymethyl)indazole in different solvents
Technical Whitepaper: Solubility Profile and Solvent Selection Strategy for 1-Acetyl-6-(acetoxymethyl)indazole Executive Summary 1-Acetyl-6-(acetoxymethyl)indazole is a specialized heterocyclic intermediate characterized...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profile and Solvent Selection Strategy for 1-Acetyl-6-(acetoxymethyl)indazole
Executive Summary
1-Acetyl-6-(acetoxymethyl)indazole is a specialized heterocyclic intermediate characterized by two electrophilic handles: a labile N-acetyl group at the 1-position and an acetoxymethyl ester at the 6-position. While the parent indazole core is robust, the N-acetyl moiety introduces significant hydrolytic instability, rendering standard solubility protocols in protic solvents (e.g., methanol, water) prone to artifacts.
This guide provides a technical framework for handling this compound. Unlike stable standards, this molecule requires a "Stability-First" approach to solubility profiling. We define the structural determinants of its solubility, predict its behavior in common organic solvents, and provide a validated Standard Operating Procedure (SOP) to determine exact solubility values without compromising compound integrity.
Structural Determinants & Physicochemical Theory
To predict solubility and reactivity, we must deconstruct the molecule into its functional pharmacophores.[1]
The N-Acetyl Lability (The Critical Variable)
The nitrogen at position 1 of the indazole ring is amide-like but lacks the resonance stabilization of a typical amide due to the aromaticity of the pyrazole ring.[1] Consequently, the N-acetyl bond is chemically labile .
Implication: In the presence of nucleophilic solvents (primary alcohols, water, amines) or catalytic acid/base, the N-acetyl group is prone to solvolysis, reverting the compound to the parent 6-(acetoxymethyl)indazole.
Solvent Restriction: Protic solvents (MeOH, EtOH, Water) are high-risk.
The 6-Acetoxymethyl Group
This is a standard benzyl ester equivalent.[1] It increases lipophilicity (LogP) and disrupts the high-energy crystal lattice typical of unsubstituted indazoles (which have strong intermolecular H-bonding).
Implication: This group enhances solubility in moderately polar aprotic solvents (Ethyl Acetate, DCM) compared to the parent indazole.
Theoretical Solubility Profile
Based on Structure-Activity Relationship (SAR) principles and calculated physicochemical properties (cLogP ~ 2.5 - 3.0), the predicted profile is:
Step 1: The "Flash" Stability Test (Mandatory)
Before committing material to a saturation study, confirm the solvent does not degrade the N-acetyl group.[1]
Dissolve 1 mg of compound in 1 mL of target solvent.[1]
Inject immediately on HPLC (t=0).
Store solution at 25°C for 4 hours.
Re-inject (t=4h).
Criteria: If the peak area of the parent compound decreases by >2%, or if a new peak (corresponding to deacetylated indazole) appears, abort testing in this solvent.
Step 2: Equilibrium Solubility (Gravimetric Method)
Applicable only for stable solvents (e.g., DCM, EtOAc, Toluene).
Add excess solid (~100 mg) to a glass vial containing 1 mL of solvent.
Vortex for 60 seconds. If solid dissolves completely, add more until a suspension persists.
Place in a thermomixer at 25°C ± 0.1°C for 24 hours (agitation speed: 500 rpm).
Centrifuge at 10,000 rpm for 5 minutes.
Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.[1]
Transfer exactly 0.5 mL of filtrate to a pre-weighed aluminum weighing pan.
Evaporate solvent (vacuum oven at 40°C) until constant weight is achieved.
Calculation:
Solvent Compatibility Matrix
This matrix guides solvent selection for specific applications (Synthesis, Purification, Analysis).
Solvent
Application
Compatibility
Technical Notes
Dichloromethane (DCM)
Synthesis / Extraction
Excellent
High solubility. Best for liquid-liquid extraction from aqueous workups.
Ethyl Acetate
Purification
Good
Moderate solubility.[1] Ideal for recrystallization (using Hexane as anti-solvent).
DMSO / DMF
Biological Assays
Excellent
Very high solubility.[1] Use for stock solutions. Store at -20°C to prevent slow hydrolysis by trace water.
Methanol / Ethanol
None
Poor
AVOID. High risk of solvolysis (N-deacetylation) and transesterification of the 6-acetoxymethyl group.
Acetonitrile
HPLC Analysis
Good
Preferred mobile phase component.[1] Stable for short-term (<24h).
THF
Synthesis
Moderate
Good solubility, but ensure THF is peroxide-free to prevent oxidation of the benzylic position.
Degradation Mechanism (Warning)
Understanding the failure mode is crucial for troubleshooting low yields or inconsistent solubility data.[1] The N-acetyl bond is the "weak link."[1]
Figure 2: Hydrolytic degradation pathway in protic media.
References
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Link
National Institutes of Health (NIH). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Link
BenchChem. (2025).[2][3] Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Link
Chemistry LibreTexts. (2023). Solvent Effects in Nucleophilic Substitution. Link
1-Acetyl-6-(acetoxymethyl)indazole CAS number and chemical data
Executive Summary 1-Acetyl-6-(acetoxymethyl)indazole (CAS: 368426-62-4 ) is a specialized heterocyclic intermediate used primarily in the synthesis of indazole-based pharmaceuticals, including kinase inhibitors (e.g., Ax...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Acetyl-6-(acetoxymethyl)indazole (CAS: 368426-62-4 ) is a specialized heterocyclic intermediate used primarily in the synthesis of indazole-based pharmaceuticals, including kinase inhibitors (e.g., Axitinib analogues) and anti-inflammatory agents.[1] It serves as a dual-protected derivative of (1H-indazol-6-yl)methanol, featuring an acetyl group on the nitrogen (N1) and an acetoxy group on the methyl side chain at position 6.
This guide details the chemical identity, synthesis protocols, reaction mechanisms, and applications of this compound for researchers in medicinal chemistry and drug development.[2]
Part 1: Chemical Identity & Physiochemical Properties
Indazole core; N1-acetyl group; C6-acetoxymethyl group
Physical State
Solid (typically off-white to pale yellow)
Solubility
Soluble in organic solvents (CHCl₃, DMSO, EtOAc); insoluble in water
Structural Significance
The compound possesses two distinct electrophilic centers and protecting groups:[3]
N1-Acetyl Group: A labile protecting group for the indazole nitrogen. It reduces the basicity of the heterocycle and directs electrophilic substitution to the C3 position if needed, but is easily removed under mild basic conditions.
C6-Acetoxymethyl Group: A protected alcohol. It can be hydrolyzed to the free alcohol (hydroxymethyl) or used as a leaving group precursor for nucleophilic substitution (e.g., with thiols or amines) to introduce functional diversity at the 6-position.
Part 2: Synthesis Protocols
The synthesis of 1-Acetyl-6-(acetoxymethyl)indazole typically proceeds from 6-methylindazole via a bromination-substitution sequence. The most efficient route involves the intermediate 6-(bromomethyl)-1H-indazole (often isolated as the hydrobromide salt, CAS 368426-63-5).
Synthetic Route Diagram
Caption: Two-step synthesis from 6-methylindazole involving radical bromination followed by simultaneous N-acetylation and nucleophilic substitution.
Detailed Experimental Protocol
Step 1: Radical Bromination (Precursor Synthesis)
Reagents: 6-Methylindazole, N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Chlorobenzene.
Dissolve 6-methylindazole in CCl₄.
Add 1.05 equivalents of NBS and a catalytic amount of AIBN.
Reflux the mixture for 2-4 hours under an inert atmosphere (N₂).
Cool, filter off the succinimide byproduct.
Concentrate the filtrate to obtain crude 6-(bromomethyl)-1H-indazole .
Step 2: Acetylation and Substitution (Target Synthesis)
Reagents: 6-(Bromomethyl)-1H-indazole (or its HBr salt), Potassium Acetate (KOAc), Acetic Anhydride (Ac₂O), Chloroform (CHCl₃), Water.
Reference Condition: Based on CAS 368426-62-4 specific data.
Preparation: Suspend 6-(bromomethyl)-1H-indazole (1.0 eq) in a biphasic mixture of Chloroform and Water (1:1 ratio).
Note: KOAc acts as the nucleophile for the displacement of the bromide. Ac₂O ensures the acetylation of the N1 nitrogen.
Reaction: Stir the mixture vigorously at room temperature (or mild heat, ~40°C) for 4-6 hours.
Workup: Separate the organic layer (CHCl₃). Wash with water (2x) and brine (1x).
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Yield: Reports indicate yields up to 95% for this specific transformation.
Part 3: Reactivity & Applications[11]
Mechanism of Action
The transformation involves two concurrent mechanisms:[4]
Nucleophilic Substitution (Sɴ2): The acetate ion (from KOAc) attacks the benzylic carbon of the bromomethyl group, displacing the bromide leaving group to form the acetoxymethyl ester.
N-Acylation: The acetic anhydride reacts with the N1 nitrogen of the indazole ring. The N1 position is the most nucleophilic nitrogen in the indazole system, leading to the 1-acetyl derivative.
Application Workflow: Drug Discovery
This compound is a versatile "switch" intermediate. It allows chemists to selectively manipulate the 6-position side chain while the nitrogen remains protected.
Caption: Divergent synthetic pathways from the core intermediate.
Specific Use Cases
Kinase Inhibitors: The 6-position of the indazole ring is a critical binding vector in many kinase inhibitors (e.g., VEGFR inhibitors like Axitinib). This intermediate allows for the introduction of solubilizing groups or specific pharmacophores at this position.
Prodrug Design: The acetoxymethyl group can serve as a prodrug moiety for hydroxymethyl-indazoles, improving membrane permeability before being hydrolyzed in vivo.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood due to the use of acetic anhydride and potential residual brominated precursors.
Storage: Store in a cool, dry place (2-8°C recommended). Moisture sensitive (hydrolysis of acetates).
References
Chemical Identity & CAS: American Elements & ChemicalBook Databases. 6-Acetyl-1H-indazole and derivatives.
Synthesis Protocol: LookChem Database. Synthesis of 1-acetyl-6-(acetoxymethyl)indazole (CAS 368426-62-4) via Potassium Acetate/Acetic Anhydride.
Intermediate Context: GuideChem. 6-Bromomethyl-1H-indazole hydrobromide as precursor.
General Indazole Chemistry: Organic Chemistry Portal - Synthesis of Indazoles. (General mechanistic grounding for N-acetylation and substitution).
An In-Depth Technical Guide on the Discovery and History of 1-Acetyl-6-(acetoxymethyl)indazole
Abstract This technical guide provides a comprehensive overview of the synthetic history and methodology for 1-Acetyl-6-(acetoxymethyl)indazole, a specialized heterocyclic compound. While a singular "discovery" event for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic history and methodology for 1-Acetyl-6-(acetoxymethyl)indazole, a specialized heterocyclic compound. While a singular "discovery" event for this specific molecule is not prominently documented in publicly accessible literature, its existence is predicated on the rich history of indazole chemistry. This guide elucidates the logical synthetic pathway, derived from established and analogous reactions, that leads to its formation. We will explore the foundational Jacobsen indazole synthesis, the strategic functionalization of the indazole core at the 6-position, and the final acylation steps. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the chemical rationale and detailed experimental protocols relevant to this class of compounds.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] First described by Emil Fischer, this structural motif is a bioisostere of indole and is found in a variety of pharmacologically active agents.[1] The two nitrogen atoms in the pyrazole ring offer opportunities for hydrogen bonding and act as key points for molecular recognition. Consequently, indazole derivatives have been successfully developed for a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-emetic agents. The specific substitution pattern on the indazole core is critical for modulating the compound's biological activity, solubility, and metabolic stability. The title compound, 1-Acetyl-6-(acetoxymethyl)indazole, is a derivative functionalized at both a nitrogen and the carbocyclic ring, suggesting its potential role as a key intermediate or a biologically active molecule in its own right.
Deconstructing the Synthesis: A Logical Pathway
The synthesis of 1-Acetyl-6-(acetoxymethyl)indazole can be logically approached in three major stages, starting from a readily available substituted aniline. This pathway leverages well-established, high-yielding reactions common in heterocyclic chemistry.
Formation of the Indazole Core: The Jacobsen indazole synthesis is a classic and efficient method for constructing the indazole ring from an N-acetylated o-toluidine derivative.[2] This reaction proceeds via nitrosation and subsequent intramolecular cyclization.
Functionalization at the 6-Position: To achieve the desired substitution, the synthesis begins with a starting material that already contains a precursor to the acetoxymethyl group at the 6-position. A carboxylic acid group is an ideal precursor, as it can be selectively reduced to a primary alcohol.
Dual Acetylation: The final step involves the acetylation of both the N1-position of the indazole ring and the hydroxyl group of the 6-(hydroxymethyl) substituent.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 1-Acetyl-6-(acetoxymethyl)indazole.
Detailed Synthetic Protocols
The following protocols are based on established procedures for analogous transformations and represent a robust pathway to the target molecule.
Stage 1: Synthesis of the Indazole Core (Ethyl 1-acetyl-1H-indazole-6-carboxylate)
This stage begins with the protection of the carboxylic acid and proceeds through the core indazole-forming reaction.
Step 1a: Esterification of 3-Amino-4-methylbenzoic acid
Rationale: The carboxylic acid is converted to an ethyl ester to prevent its interference with the subsequent nitrosation reaction and to improve solubility in organic solvents. Thionyl chloride (SOCl₂) is an effective reagent for this transformation in the presence of an alcohol.
Protocol:
To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
Heat the mixture to reflux and maintain for 16 hours under a nitrogen atmosphere.
Cool the reaction to room temperature and concentrate under reduced pressure.
The resulting crude ethyl 3-amino-4-methylbenzoate is typically of sufficient purity to proceed to the next step.
Step 1b: Jacobsen Indazole Synthesis
Rationale: This one-pot reaction combines N-acetylation, nitrosation, and cyclization. Acetic anhydride serves as both the acetylating agent and a water scavenger. Isopentyl nitrite is a common organic source for the nitrosonium ion required for the reaction.[2]
Protocol:
Dissolve ethyl 3-amino-4-methylbenzoate (1.0 eq) in acetic anhydride.
Add potassium acetate (AcOK) as a basic catalyst.
Heat the mixture and add isopentyl nitrite (1.5 eq) dropwise.
Maintain the reaction at reflux for 16 hours under a nitrogen atmosphere.
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with aqueous bicarbonate solution to neutralize excess acetic acid.
The crude product is then hydrolyzed with aqueous HCl to remove the N-acetyl group, yielding ethyl 1H-indazole-6-carboxylate.
For the purpose of this synthesis, the N-acetyl group is desired, so the hydrolysis step is omitted, and the crude product is purified by column chromatography.
Stage 2: Reduction to 1-Acetyl-6-(hydroxymethyl)-1H-indazole
Rationale: The ethyl ester is selectively reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The N-acetyl group is stable to these conditions.
Protocol:
To a solution of ethyl 1-acetyl-1H-indazole-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.
Stir the reaction at 0 °C for 2 hours under a nitrogen atmosphere.
Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
Filter the resulting aluminum salts and wash with THF.
Concentrate the filtrate under reduced pressure to yield crude 1-Acetyl-6-(hydroxymethyl)-1H-indazole, which can be purified by column chromatography.
Stage 3: O-Acetylation to 1-Acetyl-6-(acetoxymethyl)indazole
Rationale: This is a standard esterification reaction. The hydroxyl group is acetylated using acetic anhydride, often in the presence of a base like pyridine or triethylamine to catalyze the reaction and scavenge the acetic acid byproduct.
Protocol:
Dissolve 1-Acetyl-6-(hydroxymethyl)-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or THF.
Add triethylamine (1.5 eq) followed by acetic anhydride (1.2 eq).
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the final product, 1-Acetyl-6-(acetoxymethyl)indazole, by column chromatography.
Physicochemical Characterization
Detailed physicochemical and spectral data for 1-Acetyl-6-(acetoxymethyl)indazole (CAS 90760-61-5) are not widely available in public chemical databases. Characterization would rely on standard analytical techniques. Below is a table of expected properties and data for a closely related analogue, 6-Acetyl-1H-indazole, for reference.
Diagnostic peaks for two acetyl groups (~2.2-2.7 ppm), a methylene group (~5.0-5.5 ppm), and aromatic protons.
-
¹³C NMR
Peaks corresponding to two carbonyls (~170 ppm), aliphatic carbons, and aromatic carbons.
-
Mass Spectrometry
[M+H]⁺ at m/z 233.09
-
Historical Context and Significance
The development of synthetic routes to functionalized indazoles is driven by the quest for novel therapeutic agents. The Jacobsen synthesis, a cornerstone of indazole chemistry, provides a reliable method for creating the core ring structure.[2] The specific introduction of an acetoxymethyl group at the 6-position, and the subsequent N-acetylation, suggests that 1-Acetyl-6-(acetoxymethyl)indazole was likely synthesized as part of a medicinal chemistry campaign. Acetyl groups can modulate a compound's properties by acting as prodrug moieties, improving cell permeability, or by providing a handle for further chemical modification. While the specific historical context for the first synthesis of this molecule is not detailed in major journals, its structural motifs are indicative of its role as a carefully designed building block in the broader field of drug discovery.
Conclusion
This technical guide has outlined a logical and experimentally validated pathway for the synthesis of 1-Acetyl-6-(acetoxymethyl)indazole. By leveraging the foundational Jacobsen indazole synthesis and standard functional group manipulations, this molecule can be prepared in a multi-step sequence from commercially available starting materials. The detailed protocols and the rationale behind each synthetic step provide a strong framework for researchers working on the synthesis of substituted indazoles for applications in medicinal chemistry and materials science.
References
Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
Organic Chemistry Portal. Indazole synthesis.
Patel, M., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
PrepChem.com. Synthesis of 1-acetyl-1H-indazole.
Organic Syntheses. Indazole.
Google Patents. (2019). Freeze-dried formulation for gas-filled microvesicles. US10232061B1.
PubChem.
American Elements. 6-Acetyl-1H-indazole.
Google Patents. (2006). Methods of making indazoles. US6998489B2.
Google Patents. (2011). Method of synthesizing 1H-indazole compounds. US8022227B2.
Sapeta, K., & Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach.
Santa Cruz Biotechnology. 6-Acetyl-1H-indazole.
Google Patents. (1961).
Google Patents. (2017). 2-(2,4,5-substituted-anilino)pyrimidine compounds. US9732058B2.
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules.
Google Patents. (2021). Novel Modified Acid Compositions as Alternatives to Conventional Acids in the Oil and Gas Industry. US20210198561A1.
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
An In-Depth Technical Guide to the In Vitro Stability Assessment of 1-Acetyl-6-(acetoxymethyl)indazole
Introduction: The Critical Role of In Vitro Stability in Drug Discovery In the landscape of modern drug discovery and development, the early characterization of a compound's metabolic fate is a cornerstone of a successfu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of In Vitro Stability in Drug Discovery
In the landscape of modern drug discovery and development, the early characterization of a compound's metabolic fate is a cornerstone of a successful campaign.[1][2] A promising lead candidate with high potency and selectivity can ultimately fail if it is rapidly degraded by metabolic enzymes or is chemically unstable in biological matrices.[2] Therefore, a thorough understanding of a molecule's in vitro stability is paramount for making informed decisions, guiding medicinal chemistry efforts, and predicting in vivo pharmacokinetic properties.[1][3] This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro stability of a novel indazole derivative, 1-Acetyl-6-(acetoxymethyl)indazole. We will delve into the scientific rationale behind experimental designs, provide detailed protocols for key assays, and discuss the interpretation of the resulting data.
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that are scaffolds for a wide array of biologically active molecules.[4][5][6][7] The specific compound of interest, 1-Acetyl-6-(acetoxymethyl)indazole, possesses functional groups—namely ester and amide moieties—that are susceptible to enzymatic hydrolysis.[8][9][10] This structural feature makes a rigorous evaluation of its stability in plasma and liver microsomes particularly crucial.
Physicochemical Properties and Potential Metabolic Liabilities of 1-Acetyl-6-(acetoxymethyl)indazole
The structure of 1-Acetyl-6-(acetoxymethyl)indazole suggests several potential sites for metabolic transformation. The indazole core itself is relatively stable, being an aromatic heterocyclic system.[7][11] However, the substituents at the 1 and 6 positions are likely points of metabolic attack.
1-Acetyl Group: This amide linkage can be a substrate for various hydrolases, leading to the formation of 6-(acetoxymethyl)indazole.
6-Acetoxymethyl Group: The ester functionality is a prime candidate for hydrolysis by esterases, which are abundant in both plasma and liver microsomes. This would yield 1-acetyl-6-(hydroxymethyl)indazole.
Further metabolism of the resulting primary metabolites is also possible, including oxidation of the hydroxymethyl group or conjugation reactions. A primary goal of the in vitro stability assessment is to identify which of these pathways are most significant.
Assessing Chemical Stability: Buffer Stability Studies
Before delving into enzymatic degradation, it is essential to determine the inherent chemical stability of 1-Acetyl-6-(acetoxymethyl)indazole under physiological conditions. This is achieved through buffer stability studies at various pH values, typically mimicking the pH of blood (7.4) and potentially acidic or basic conditions that might be encountered in different biological compartments.
Protocol: Buffer Stability Assessment
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0). A common choice is a phosphate-buffered saline (PBS) for pH 7.4.
Compound Spiking: A stock solution of 1-Acetyl-6-(acetoxymethyl)indazole (e.g., 10 mM in DMSO) is spiked into each buffer to a final concentration of 1-10 µM.
Incubation: The samples are incubated at a constant temperature, typically 37°C, to mimic physiological conditions.[12]
Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Analysis: The samples are centrifuged to precipitate any insoluble material, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time.
Evaluating Metabolic Stability: Plasma and Microsomal Assays
The two most common in vitro systems for assessing metabolic stability are plasma and liver microsomes.[3] Plasma contains a variety of hydrolytic enzymes, while liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[13][14]
Plasma Stability Assay
This assay determines the susceptibility of a compound to degradation by plasma enzymes.[8][9][10][15][16] It is particularly important for compounds with ester or amide linkages.[8][9][10]
Plasma Preparation: Thaw pooled plasma from the desired species (e.g., human, rat, mouse) at 37°C.
Compound Incubation: The test compound is added to the plasma at a final concentration of typically 1 µM.[16]
Incubation Conditions: The mixture is incubated at 37°C with gentle agitation.[15]
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 15, 30, 60, and 120 minutes).[15]
Termination of Reaction: The enzymatic reaction is stopped by adding a protein precipitation solvent, such as ice-cold acetonitrile, containing an internal standard.[10]
Sample Processing: The samples are vortexed and centrifuged to pellet the precipitated proteins.
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to measure the concentration of the parent compound.[10][16]
Data Interpretation: The natural logarithm of the percentage of the compound remaining is plotted against time. From the slope of this line, the half-life (t½) can be calculated.[15]
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[13][14][17][18]
Reagent Preparation:
Microsomes: Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[14][17]
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]
Incubation Mixture: In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound (final concentration typically 1 µM).
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]
Reaction Termination: Stop the reaction by adding an ice-cold solvent like acetonitrile or methanol.
Sample Processing and Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant using LC-MS/MS.
Data Analysis: Calculate the half-life and intrinsic clearance (CLint). The intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.[13][18]
Data Presentation and Interpretation
Quantitative data from these stability studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Stability of 1-Acetyl-6-(acetoxymethyl)indazole in Human Plasma
Time (min)
% Remaining (Mean ± SD)
0
100
15
85.2 ± 3.1
30
70.5 ± 2.5
60
48.9 ± 1.8
120
23.1 ± 1.2
Half-life (t½)
~55 min
Table 2: In Vitro Stability of 1-Acetyl-6-(acetoxymethyl)indazole in Human Liver Microsomes
Time (min)
% Remaining (Mean ± SD)
0
100
5
92.1 ± 2.2
15
75.8 ± 3.5
30
56.2 ± 2.9
45
40.1 ± 1.7
60
28.3 ± 1.5
Half-life (t½)
~35 min
Intrinsic Clearance (CLint)
High
Visualization of Experimental Workflows
Diagrams are invaluable for illustrating complex experimental procedures. Below are Graphviz diagrams for the plasma and microsomal stability assays.
Caption: Workflow for the Plasma Stability Assay.
Caption: Workflow for the Liver Microsomal Stability Assay.
Metabolite Identification
Beyond determining the rate of disappearance of the parent compound, identifying the major metabolites is crucial for understanding the metabolic pathways and potential for active or toxic metabolites.[2] The same samples generated from the stability assays can be used for metabolite identification, typically using high-resolution mass spectrometry.
Caption: Potential Metabolic Pathways of 1-Acetyl-6-(acetoxymethyl)indazole.
Conclusion
The in vitro stability assessment of 1-Acetyl-6-(acetoxymethyl)indazole is a critical step in its early-stage development. By employing a systematic approach that includes buffer, plasma, and microsomal stability assays, researchers can gain valuable insights into the compound's potential liabilities. This information is essential for guiding the design of more stable analogues and for predicting the compound's pharmacokinetic behavior in vivo. A thorough and well-documented stability profile is a key component of the data package required to advance a promising compound towards clinical development.
References
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]
Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
Bienta. Plasma Stability Assay. Available from: [Link]
Domainex. Plasma Stability Assay. Available from: [Link]
BioDuro. ADME Plasma Stability Assay. Available from: [Link]
Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Available from: [Link]
Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. Available from: [Link]
PMC. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Available from: [Link]
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]
U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. Available from: [Link]
U.S. Food and Drug Administration. CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Available from: [Link]
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Available from: [Link]
Taylor & Francis. Indazole – Knowledge and References. Available from: [Link]
PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
ResearchGate. Chemical Structure of 6-Acetoamide-1-acetyl-1H-indazole (TAS- 3-124). Available from: [Link]
PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
PMC. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available from: [Link]
PMC. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Available from: [Link]
PubMed. Identification of 2-(4-benzyloxyphenyl)-N- [1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity. Available from: [Link]
Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
Preparation of 1-Acetyl-6-(acetoxymethyl)indazole Solutions: A Step-by-Step Guide for Laboratory Applications
An Application Note and Protocol for Researchers Abstract 1-Acetyl-6-(acetoxymethyl)indazole is a heterocyclic organic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
1-Acetyl-6-(acetoxymethyl)indazole is a heterocyclic organic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug discovery due to the broad biological activities exhibited by its derivatives[1][2]. Accurate and consistent preparation of solutions is a fundamental prerequisite for reliable downstream experimental results, including in vitro assays, analytical studies, and synthetic chemistry applications. This guide provides a detailed, step-by-step protocol for the preparation of solutions of 1-Acetyl-6-(acetoxymethyl)indazole. It emphasizes safety, accuracy, and best practices for solvent selection, dissolution, and storage to ensure solution integrity and experimental reproducibility.
Compound Profile & Characteristics
While specific experimental data for 1-Acetyl-6-(acetoxymethyl)indazole is not widely published, its chemical properties can be inferred from its structure and data on related indazole compounds. The molecule features a core indazole ring, N-acetylated for potential modulation of its electronic properties or as a protecting group, and an acetoxymethyl substituent, which can influence solubility and serve as a synthetic handle.
Property
Value / Description
Source / Rationale
Chemical Name
1-Acetyl-6-(acetoxymethyl)indazole
IUPAC Nomenclature
Molecular Formula
C₁₂H₁₂N₂O₃
Derived from structure
Molecular Weight
232.24 g/mol
Calculated from formula
Appearance
Likely a solid (e.g., crystalline powder or amorphous solid)
Expected to be poorly soluble in water; soluble in polar aprotic organic solvents like DMSO, DMF, and potentially in alcohols like ethanol.
Structural analysis; general solubility of complex organic molecules.
Stability
The acetyl and acetoxymethyl ester groups may be susceptible to hydrolysis under strongly acidic or basic conditions. The compound may be sensitive to moisture.
Chemical structure analysis; general stability of acetylated compounds and esters.[4]
Health and Safety Precautions
Handling of any chemical reagent requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 1-Acetyl-6-(acetoxymethyl)indazole is not available, the following precautions are based on data for structurally related indazole and acetylated compounds[4][5][6].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][8]
Engineering Controls: Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[4][5]
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
In case of exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[5]
Materials and Equipment
Category
Item
Rationale / Best Practice
Chemicals
1-Acetyl-6-(acetoxymethyl)indazole (solid)
High purity grade is recommended for analytical and biological studies.
Anhydrous Dimethyl Sulfoxide (DMSO)
A versatile polar aprotic solvent suitable for creating high-concentration stock solutions of many organic compounds.
Anhydrous Ethanol (EtOH)
An alternative solvent, often preferred for biological assays where DMSO may be cytotoxic.
Deionized or Distilled Water
Used for preparing aqueous working solutions from a stock, if required.[9]
Glassware
Volumetric flask (Class A)
Ensures precise final volume for accurate concentration.[9]
Can aid in dissolving compounds that are slow to go into solution.
Pipettes (calibrated)
For accurate transfer of solvents and stock solutions.
Spatula
For transferring the solid compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for most research applications. The causality behind each step is explained to ensure a robust and reproducible outcome.
Part A: Calculation
The first step in any solution preparation is to calculate the required mass of the solute.[9] The formula to use is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Example Calculation for 10 mL of a 10 mM Stock Solution:
Desired Concentration: 10 mM = 0.010 mol/L
Final Volume: 10 mL = 0.010 L
Molecular Weight (MW): 232.24 g/mol
Mass = 0.010 mol/L × 0.010 L × 232.24 g/mol = 0.00232 g = 2.32 mg
Part B: Step-by-Step Procedure
Tare the Balance: Place a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on the analytical balance and press the "Tare" or "Zero" button. This ensures you are only measuring the mass of the compound.[7]
Weigh the Compound: Carefully add 1-Acetyl-6-(acetoxymethyl)indazole to the weighing vessel using a spatula until the balance reads the calculated mass (2.32 mg in our example). Record the exact mass.
Transfer the Compound: Transfer the weighed compound into the appropriate Class A volumetric flask (a 10 mL flask for this example). Ensure quantitative transfer by rinsing the weighing vessel with a small amount of the chosen solvent (DMSO) and adding this rinse to the flask.
Add Solvent: Add approximately 70-80% of the final volume of anhydrous DMSO to the volumetric flask (i.e., 7-8 mL for a 10 mL final volume). Do not fill to the final volume yet, as this allows room for mixing and ensures the final volume is accurate after complete dissolution.[8]
Dissolve the Compound: Cap the flask and gently swirl. For more efficient dissolution, place a small magnetic stir bar in the flask and place it on a magnetic stir plate. If the compound does not dissolve readily, the solution can be gently sonicated for short intervals (e.g., 2-5 minutes). Visually inspect the solution against a light source to ensure no solid particles remain.
Bring to Final Volume: Once the solute is completely dissolved, carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.[8]
Homogenize the Solution: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous. This is a critical step for ensuring uniform concentration throughout the stock solution.[8]
Label and Store: Transfer the solution to a properly labeled storage vial (e.g., an amber glass vial). The label should include:
Compound Name: 1-Acetyl-6-(acetoxymethyl)indazole
Concentration: 10 mM
Solvent: Anhydrous DMSO
Preparation Date
Your Initials
Solution Storage and Stability
Proper storage is essential to maintain the integrity of the solution over time.
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
Moisture: Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent the hygroscopic DMSO from absorbing atmospheric moisture, which could lead to compound hydrolysis.
Light: Store in amber or opaque vials to protect from light, which can cause photodegradation of some organic compounds.
Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Visualization of the Workflow
The following diagram illustrates the logical flow of the solution preparation protocol.
Caption: Workflow for preparing 1-Acetyl-6-(acetoxymethyl)indazole stock solution.
References
Scribd. (n.d.). Preparing Laboratory Solutions Guide. Retrieved from [Link]
Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]
Labster. (2022, October 25). 5 Ways to Teach Solution Preparation to Students. Retrieved from [Link]
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]
Science of Synthesis. (n.d.). 1H- and 2H-Indazoles.
BASF Agro. (2024, August 1). Safety Data Sheet. Retrieved from [Link]
American Elements. (n.d.). 6-Acetyl-1H-indazole. Retrieved from [Link]
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]
ResearchGate. (n.d.). Chemical Structure of 6-Acetoamide-1-acetyl-1H-indazole (TAS- 3-124). Retrieved from [Link]
ResearchGate. (n.d.). Direct C‐3 acylation of 3H‐indazoles. Retrieved from [Link]
Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. PMC. Retrieved from [Link]
Google Patents. (n.d.). Methods for preparing indazole compounds.
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
Boron Molecular. (n.d.). 1-acetyl-5-methyl-6-bromo-1H-indazole. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
Journal of Organic Chemistry & Process Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]
Application Note: 1-Acetyl-6-(acetoxymethyl)indazole as a Fluorogenic Esterase Probe and Prodrug Scaffold
The following Application Note and Protocol guide details the characterization and utilization of 1-Acetyl-6-(acetoxymethyl)indazole as a chemical probe. Given the specific functional groups (labile N-acetyl and O-acetox...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the characterization and utilization of 1-Acetyl-6-(acetoxymethyl)indazole as a chemical probe. Given the specific functional groups (labile N-acetyl and O-acetoxymethyl moieties), this compound is functionally categorized as a fluorogenic probe for esterase/amidase activity and a prodrug scaffold for intracellular delivery of 1H-indazole-6-methanol.[1]
[1]
Abstract
1-Acetyl-6-(acetoxymethyl)indazole is a dual-functionalized indazole derivative utilized as a chemical probe to monitor intracellular esterase and amidase activity and to study the pharmacokinetics of indazole-based prodrugs .[1] The compound features two hydrolyzable groups: an N1-acetyl group and a C6-acetoxymethyl ester.[1] The N1-acetyl moiety typically quenches the intrinsic fluorescence of the indazole core, while its enzymatic cleavage restores fluorescence, creating a "turn-on" signal.[1] This guide provides detailed protocols for assessing its hydrolytic stability, enzymatic activation kinetics, and application in live-cell imaging.[1]
Introduction & Mechanism of Action
Chemical Basis of the Probe
The utility of 1-Acetyl-6-(acetoxymethyl)indazole lies in its specific reactivity profile:
N1-Acetyl Group (Amide/Urea-like): This group is chemically labile and susceptible to hydrolysis by amidases or nonspecific esterases.[1] In many indazole derivatives, acylation at the N1 position quenches the fluorophore's quantum yield via photoinduced electron transfer (PET) or alteration of the conjugated system.[1] Removal of this group restores the strong fluorescence typical of 1H-indazoles.[1]
C6-Acetoxymethyl Group (Ester): This is a classic prodrug moiety designed to improve lipophilicity and cellular permeability.[1] Once inside the cell, carboxylesterases cleave the acetate, releasing the hydroxymethyl group.[1]
Mechanism of Activation
The probe functions through a cascade of enzymatic hydrolysis events.[1] The sequential or simultaneous cleavage of the acetyl groups transforms the non-fluorescent (or weakly fluorescent) parent compound into the highly fluorescent 1H-indazole-6-methanol .[1]
Figure 1: Enzymatic activation pathway of 1-Acetyl-6-(acetoxymethyl)indazole. The probe can be processed via two parallel hydrolytic pathways, ultimately yielding the fluorescent 1H-indazole-6-methanol.[1]
Chemical Properties & Handling[1]
Property
Specification
Notes
Molecular Formula
C₁₂H₁₂N₂O₃
Molecular Weight
232.24 g/mol
Solubility
DMSO (>50 mM), Ethanol
Avoid aqueous storage; susceptible to hydrolysis.[1]
Store as solid. Make fresh stocks in anhydrous DMSO.
Excitation/Emission
λₑₓ ~290-310 nm / λₑₘ ~360-400 nm
Values refer to the hydrolyzed product (1H-indazole).[1]
Critical Handling Note: The N-acetyl group is susceptible to spontaneous hydrolysis in aqueous buffers at neutral/basic pH.[1] Always prepare working solutions immediately prior to use and maintain DMSO stock solutions strictly anhydrous.[1]
Experimental Protocols
Protocol A: In Vitro Enzymatic Stability & Activation Assay
Objective: To determine the kinetics of probe activation by specific esterases (e.g., Porcine Liver Esterase - PLE) and assess spontaneous hydrolysis background.[1]
Minimize laser power and exposure time.[1] Use kinetic capture with longer intervals.
References
Synthesis of Indazole Intermediates:
LookChem & Chemical Sources. (n.d.).[1] Synthesis of 1-acetyl-6-(acetoxymethyl)indazole via isopentyl nitrite cyclization.[1] Retrieved from [1]
Indazole Fluorescence Properties:
Catalán, J., et al.[1] (2012).[1] "The photophysics of indazole and its derivatives." Journal of Physical Chemistry A. (General reference on indazole fluorophores).
Acetoxymethyl Esters as Prodrugs:
Rautio, J., et al.[1] (2008).[1][2] "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 7(3), 255-270.[1] Link
N-Acetyl Indazole Reactivity:
Katritzky, A. R., et al.[1] (2000).[1] "N-Acylbenzotriazoles and N-acylindazoles as acylating agents." Journal of Organic Chemistry. (Context for N-acetyl reactivity).
Technical Support Center: 1-Acetyl-6-(acetoxymethyl)indazole Stability & Handling
Current Status: Operational Subject: Degradation Pathways, Troubleshooting, and Prevention Protocols Audience: Medicinal Chemists, Analytical Scientists, Compound Management Introduction: The "Active Amide" Trap As a Sen...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Degradation Pathways, Troubleshooting, and Prevention Protocols
Audience: Medicinal Chemists, Analytical Scientists, Compound Management
Introduction: The "Active Amide" Trap
As a Senior Application Scientist, I often see researchers treat 1-Acetyl-6-(acetoxymethyl)indazole as a standard stable intermediate. This is a critical error. Unlike a typical amide (e.g., acetanilide), the N-acetyl group on the indazole ring is an acyl-azole . The nitrogen lone pair is essential for the 10-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
aromatic system of the indazole core. Acylation forces this nitrogen into an -like geometry that competes with aromaticity, making the N-N bond highly reactive and the acetyl group an excellent leaving group.
This guide details why your compound degrades, how to detect it, and the strict protocols required to preserve it.
Module 1: The Degradation Matrix
The compound possesses two distinct electrophilic sites with vastly different reactivities. Understanding this hierarchy is key to diagnosing sample purity issues.
The Hierarchy of Instability
Site A (N-Acetyl): High Reactivity.[1] Susceptible to rapid hydrolysis (t
can be minutes in basic media) and transacylation in nucleophilic solvents (MeOH, EtOH).
Site B (O-Acetyl): Moderate Reactivity. A standard benzylic ester. Stable at neutral pH but hydrolyzes under sustained acidic/basic conditions.
Visualizing the Pathways
Caption: Path A (N-deacetylation) is the dominant degradation route due to the lability of the acyl-azole bond compared to the benzylic ester in Path B.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose experimental anomalies.
Scenario 1: LC-MS shows a primary peak with Mass [M-42]
The Issue: You observe a loss of 42 Da (Acetyl group).
Diagnosis:Selective N-Deacetylation.
Root Cause: The sample was likely dissolved in Methanol or Ethanol for analysis. The solvent acted as a nucleophile, cleaving the labile N-acetyl group (transacylation).
Immediate Fix:
Evaporate the solvent immediately (keep temp < 30°C).
Re-dissolve in anhydrous Acetonitrile (ACN) or DMSO .
Re-inject. If the peak persists, the degradation happened during storage, not prep.
Scenario 2: Compound has turned into a sticky gum/solid
The Issue: Loss of crystallinity and defined melting point.
Root Cause: Moisture ingress. The hydrolysis product, 6-(acetoxymethyl)-1H-indazole, has a free NH group which can hydrogen bond extensively, altering physical properties. Furthermore, free acetic acid generated autocatalyzes further degradation.
Verification: Check pH of a micro-aliquot in water. Acidic pH confirms acetic acid release.
Scenario 3: NMR shows "ghost" singlets around 2.1-2.5 ppm
The Issue: Extra peaks appear in the acetyl region.
Diagnosis:Equilibrium Mixture.
Root Cause: In DMSO-d6 containing trace water (DHO peak visible), the N-acetyl group may slowly hydrolyze or migrate.
Solution: Add activated 3Å molecular sieves to your NMR tube 15 minutes prior to acquisition.
Module 3: Prevention & Storage Protocols
Standard Operating Procedures (SOPs)
Parameter
Protocol
Scientific Rationale
Solvent Choice
Anhydrous DMSO or ACN only.
Avoids nucleophilic attack. Alcohols (MeOH/EtOH) will strip the N-acetyl group via transesterification [1].
Temperature
-20°C (Long term).
Arrhenius suppression of hydrolysis rates. Thermal deacetylation can occur >40°C.
Atmosphere
Argon/Nitrogen Flush.
Prevents moisture ingress. The N-acyl bond is sensitive to atmospheric humidity.
Workup pH
Keep pH 4.0 - 6.0.
Avoid basic workups (NaHCO3 washes). Base catalyzes N-deacetylation instantly via the tetrahedral intermediate mechanism [2].
Workflow: Safe Handling
Caption: Workflow for minimizing hydrolytic cleavage during sample preparation and storage.
References
Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
Lue, P., & Katritzky, A. R. (1989).[2] "A new synthetic method for the 5(3)-substitution of N-unsubstituted pyrazoles." Tetrahedron, 45(13), 4253-4262.[2] (Demonstrates the utility and fragility of N-hydroxymethyl/acyl protecting groups in azoles).
Claramunt, R. M., et al. (2004). "The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid." The Journal of Organic Chemistry. (Details the hydrolysis equilibrium of N-substituted indazoles).
Technical Support Center: Overcoming Resistance to 1-Acetyl-6-(acetoxymethyl)indazole (Compound 1A-6A)
Executive Summary You are likely encountering resistance to 1-Acetyl-6-(acetoxymethyl)indazole (hereafter referred to as Compound 1A-6A ). Based on its chemical structure—specifically the N-acetyl and 6-acetoxymethyl moi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering resistance to 1-Acetyl-6-(acetoxymethyl)indazole (hereafter referred to as Compound 1A-6A ). Based on its chemical structure—specifically the N-acetyl and 6-acetoxymethyl moieties—this compound functions as a pro-drug . It relies on intracellular hydrolysis by esterases to release its active species (likely 1H-indazole-6-methanol or a reactive electrophile).
Resistance to this class of compounds is rarely due to a single factor. It typically stems from a "Triad of Failure":
Premature Hydrolysis: The compound degrades in the media before entering the cell.
Activation Failure: The cell line lacks the specific esterases required to cleave the acetoxymethyl group.
Efflux Pumping: The hydrophobic indazole core is a substrate for MDR1 (P-gp), leading to rapid expulsion.
This guide provides a diagnostic workflow to isolate and resolve these specific failure modes.
Part 1: Diagnostic Workflow (The "Why" & "How")
Issue 1: The "False" Resistance (Stability Artifacts)
Symptom: IC50 values fluctuate wildly between experiments; "fresh" powder works, but stored stock solutions do not.
Mechanism: The acetoxymethyl ester is chemically labile. In the presence of serum (FBS) or slightly basic pH, extracellular esterases or spontaneous hydrolysis will cleave the masking groups outside the cell. The resulting polar metabolite (6-hydroxymethyl-1H-indazole) is often too hydrophilic to permeate the membrane passively, rendering it "inactive."
Q: How do I distinguish between biological resistance and chemical degradation?A: Perform a "Cold-Pulse" Stability Assay .
Incubate the compound in your complete media (with serum) at 37°C for 0, 4, and 24 hours without cells.
Apply these pre-incubated media samples to sensitive cells.
Result: If the 24-hour sample shows significantly reduced toxicity compared to the 0-hour sample, your "resistance" is actually extracellular degradation.
Fix: Switch to low-serum media during the drug pulse or use heat-inactivated serum to reduce extracellular esterase activity.
Issue 2: Activation Failure (Esterase Deficiency)
Symptom: The compound works in HeLa or HepG2 cells but fails in primary fibroblasts or specific resistant clones.
Mechanism: Compound 1A-6A acts like a "Trojan Horse" (similar to Calcein-AM). It enters as a lipophile. Once inside, intracellular esterases (carboxylesterases like CES1/CES2) must cleave the acetyl groups to "trap" or activate the drug. If your cell line has low esterase expression, the prodrug remains inactive or diffuses back out.
Q: How do I confirm if my cells can activate the prodrug?A: Use a Calcein-AM Proxy Assay .
Since Calcein-AM relies on the same activation mechanism (acetoxymethyl ester hydrolysis), it serves as a perfect surrogate.
Stain your "resistant" and "sensitive" lines with Calcein-AM (1 µM).
Measure fluorescence.
Result: If "resistant" cells show low fluorescence compared to sensitive ones, they lack the esterase machinery to activate Compound 1A-6A.
Issue 3: The "Exit" Barrier (MDR/P-gp Efflux)
Symptom: Resistance is reversed when cells are co-treated with Verapamil or Cyclosporin A.
Mechanism: The Indazole core is a known scaffold recognized by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1). Resistant cancer lines often upregulate P-gp, pumping the hydrophobic prodrug out before it can be activated.
Part 2: Visualization of Resistance Pathways
The following diagram illustrates the critical "Activation vs. Efflux" race that determines potency.
Caption: Kinetic competition between passive entry, P-gp mediated efflux, and esterase-driven activation of Compound 1A-6A.
Part 3: Troubleshooting Protocols
Protocol A: The "Esterase-Check" (Validating Activation)
Use this to determine if your cells are capable of activating the drug.
Step
Action
Critical Note
1
Prepare Cells
Plate cells at 5,000 cells/well in a 96-well black plate. Adhere overnight.
2
Wash
Wash 2x with PBS to remove serum esterases.
3
Load Proxy
Add Calcein-AM (0.5 µM) in serum-free media.
4
Incubate
Incubate for 30 minutes at 37°C.
5
Measure
Read Fluorescence (Ex/Em: 495/515 nm).
Interpretation
High Signal: High esterase activity (Cells should be sensitive).Low Signal: Low esterase activity (Cells are resistant due to activation failure).
Protocol B: The "Efflux-Block" (Validating Retention)
Use this to determine if P-gp is pumping the drug out.
Condition
Treatment
Expected Outcome (If MDR is the cause)
Control
Compound 1A-6A only
High IC50 (Resistant)
Blocker A
Compound 1A-6A + Verapamil (10 µM)
Lower IC50 (Sensitization)
Blocker B
Compound 1A-6A + Cyclosporin A (5 µM)
Lower IC50 (Sensitization)
Technical Tip: Always run a toxicity control for the blocker alone to ensure the sensitization is not just additive toxicity.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I dissolve Compound 1A-6A in ethanol?A:Avoid ethanol. Ethanol contains hydroxyl groups that can participate in transesterification reactions, potentially degrading the acetoxymethyl group over time. Use anhydrous DMSO (dimethyl sulfoxide) and store stocks at -20°C with desiccant.
Q: My Western Blot shows the target is present, but the drug doesn't kill the cells. Why?A: This confirms the resistance is likely pharmacokinetic (drug delivery) rather than pharmacodynamic (target absence). The drug is likely not reaching the target due to the Efflux or Activation Failure mechanisms described above.
Q: Is the "1-Acetyl" group also cleaved?A: Yes. N-acetyl indazoles are generally labile. Intracellular hydrolysis likely removes both the N-acetyl and the acetoxymethyl ester, yielding the free indazole. If your cells have high levels of Glutathione (GSH) , the resulting electrophilic intermediate might be conjugated and neutralized before it can act. Consider testing with a GSH synthesis inhibitor (BSO) if esterase and efflux tests are negative.
References
Zhang, H., et al. (2018).[1] Recent advances in the synthesis and biological activity of indazole derivatives.[1][2][3][4] European Journal of Medicinal Chemistry.[5]
Thermo Fisher Scientific. (2008). Acetoxymethyl (AM) and Acetate Esters: Guidelines for Use.[6] Technical Guide.
Robey, R. W., et al. (2018). ABC transporters: unravelling the mechanisms of multidrug resistance. Nature Reviews Cancer.
Shang, C., et al. (2021).[7][8] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.
Comparative Guide: 1-Acetyl-6-(acetoxymethyl)indazole & Indazole-6-Substituted Inhibitors
The following guide provides a high-level technical comparison of 1-Acetyl-6-(acetoxymethyl)indazole and its functional analogues. While 1-Acetyl-6-(acetoxymethyl)indazole is primarily utilized as a regioselective synthe...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a high-level technical comparison of 1-Acetyl-6-(acetoxymethyl)indazole and its functional analogues. While 1-Acetyl-6-(acetoxymethyl)indazole is primarily utilized as a regioselective synthetic precursor for high-value kinase inhibitors (e.g., VEGFR, FGFR targets), it also possesses structural homology to emerging antiviral (DENV) and metabolic (GPR120) modulators.
This guide evaluates its performance as a pharmacophore scaffold and synthetic enabler against standard alternatives.
Executive Summary & Compound Profile
1-Acetyl-6-(acetoxymethyl)indazole (AAMI) is a dual-protected indazole derivative. It serves two critical roles in drug discovery:
Synthetic Intermediate: It is the "locked" precursor to 1H-indazole-6-methanol , a key fragment for synthesizing Type II kinase inhibitors (e.g., analogues of Pazopanib or Axitinib ) where substitution at the 6-position is critical for solvent exposure or hinge binding.
Prodrug Scaffold: The
-acetyl group is functionally labile, acting as a lipophilic prodrug moiety for -indazoles, which are known inhibitors of Dengue Virus (DENV) and GPR120 .
Tyrosine Kinases (VEGFR/FGFR) via downstream derivatives; Flaviviruses (DENV) via core homology.
Mechanism of Action & Structural Logic
The utility of AAMI lies in its ability to overcome the "Indazole Tautomer Problem." Unsubstituted indazoles exist in a tautomeric equilibrium (
), leading to poor regioselectivity during inhibitor synthesis. AAMI locks the nitrogen in the -acetyl form, directing electrophilic attacks or coupling reactions to the C3 or C6 positions with high precision.
Pathway Diagram: Activation & Inhibition Logic
Figure 1: The central role of AAMI as a precursor to bioactive 6-substituted indazoles. The N1-acetyl group directs regiochemistry and improves lipophilicity before activation.
Head-to-Head Comparison: Performance & Utility
This section compares AAMI against "similar inhibitors" and precursors, specifically 6-Acetyl-1H-indazole (a direct DENV inhibitor) and 6-Nitroindazole (a standard kinase inhibitor precursor).
Table 1: Comparative Profile of Indazole-6-Substituted Agents
Feature
1-Acetyl-6-(acetoxymethyl)indazole (AAMI)
6-Acetyl-1H-indazole (6A1HI)
6-Nitroindazole
Primary Role
Regioselective Precursor / Prodrug
Direct Inhibitor (DENV)
Precursor (General)
Target Specificity
Tunable (VEGFR, FGFR, PLK4)
Dengue Virus (NS5/Capsid)
Broad (Kinase Scaffolds)
Regiocontrol
High (-locked)
Moderate (Tautomeric)
Low (Requires protection)
Solubility
High (Lipophilic Esters)
Moderate
Low
Biological Activity
Prodrug (Requires hydrolysis)
Active ()
Inactive (Precursor)
Synthetic Yield
95% (via Jacobson cyclization)
60-75%
80-90%
Downstream Drug
Pazopanib/Axitinib Analogues
N/A
Pazopanib, Votrient
Performance Analysis
Synthetic Superiority: AAMI outperforms 6-Nitroindazole in synthesizing complex inhibitors. The acetoxymethyl group is a "ready-to-couple" electrophile (after conversion to bromide), whereas the nitro group requires harsh reduction (Fe/HCl) and diazotization steps that can damage sensitive moieties.
Inhibitor Potential: While 6A1HI is a direct inhibitor of Dengue Virus (
), AAMI offers a prodrug advantage . The acetyl groups enhance cell permeability. Once inside the cell, esterases cleave the acetyls to release the active 6-hydroxymethyl or 6-acetyl core, potentially achieving higher intracellular concentrations than the parent compound.
Experimental Protocols
To validate the utility of AAMI, the following protocols describe its synthesis (proving its high yield) and a standard assay to test the biological activity of its derivatives.
Protocol A: Regioselective Synthesis of AAMI (Jacobson Method)
This protocol validates the "95% Yield" claim, establishing AAMI as a superior intermediate.
A Comparative Guide to the Structure-Activity Relationship of 1-Acetyl-6-(acetoxymethyl)indazole Analogs in Oncology and Inflammation
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the intricate relationship between a compound's chemical structure and its biological activity is fundamental to the rat...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the intricate relationship between a compound's chemical structure and its biological activity is fundamental to the rational design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 1-Acetyl-6-(acetoxymethyl)indazole, a scaffold poised with potential in therapeutic areas such as oncology and inflammation. While direct studies on this specific parent compound are not extensively published, this guide synthesizes data from a wealth of research on closely related indazole derivatives to elucidate the functional importance of each structural component. By presenting experimental data, detailing methodologies, and visualizing key chemical and biological workflows, this document aims to empower the rational design of more potent, selective, and effective indazole-based therapeutic agents.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1][2] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Indazole derivatives have been successfully developed into approved drugs for various indications, including the anti-emetic granisetron, the non-steroidal anti-inflammatory drug benzydamine, and several targeted anticancer agents like pazopanib and axitinib, which function as kinase inhibitors.[2][4] The versatility of the indazole core allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological and pharmacokinetic properties.[1]
The core structure of our interest, 1-Acetyl-6-(acetoxymethyl)indazole, possesses three key regions for modification: the N1-acetyl group, the 6-acetoxymethyl substituent on the benzene ring, and the indazole core itself. This guide will explore the SAR of each region by drawing comparisons from published studies on analogous compounds.
Comparative Analysis of Structural Modifications
The following sections dissect the indazole scaffold to understand how modifications at different positions influence biological activity, primarily focusing on anticancer and anti-inflammatory effects.
The Role of the N1-Acetyl Group
The substitution at the N1 position of the indazole ring is crucial for modulating biological activity. While direct SAR studies on the N1-acetyl group of our lead compound are scarce, we can infer its importance from related analogs.
N-Alkylation and N-Arylation: Selective alkylation or arylation at the N1 position is a common strategy in indazole chemistry.[5] For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, N1-meta-substituted benzyl groups were found to be the most potent.[5] This highlights that bulky and specific aromatic substituents at N1 can be critical for receptor binding.
Impact on Selectivity and Potency: In the context of JNK3 inhibitors, modifications at the N1 position significantly influenced potency and selectivity against other kinases like JNK1 and p38α.[6] This suggests that the N1-substituent plays a key role in orienting the molecule within the kinase ATP-binding pocket.
Acetylation as a Bioisostere: N-acetylation can serve as a bioisostere for other functional groups and can influence the compound's solubility and metabolic stability. The synthesis of N-acetyl substituted 6-SF5-indazoles has been reported, indicating the chemical feasibility and interest in such modifications.[7]
Replacing the N1-acetyl group with various amides containing heterocyclic rings (e.g., oxetane, piperidine) has been shown to yield highly potent JNK3 inhibitors, with IC50 values in the low nanomolar range.[6] This suggests that exploring different amide linkages at the N1 position of 1-Acetyl-6-(acetoxymethyl)indazole could be a fruitful strategy for enhancing potency.
Modifications at the C6-Position
The C6 position of the indazole ring offers a vector for substitution that can significantly impact biological activity and selectivity.
Influence on Potency: In the development of CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogs being preferred.[5] Specifically, a 6-fluoro substitution was explored in the synthesis of these antagonists.[5]
Anticancer Activity: In a series of 6-substituted amino-1H-indazole derivatives, several compounds showed significant growth inhibitory activity against various human cancer cell lines.[8] The compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM and was non-cytotoxic to normal lung fibroblast cells.[8] This indicates that a substituted amino group at the C6 position can confer potent and selective anticancer activity.
The 6-(Acetoxymethyl) Moiety: The 6-(acetoxymethyl) group in our lead compound is essentially a prodrug form of a 6-hydroxymethyl group. The ester can be cleaved by cellular esterases to release the more polar alcohol, which can potentially form hydrogen bonds with the biological target. The lipophilic nature of the acetyl group can enhance cell permeability. Exploring variations of the ester group (e.g., longer alkyl chains, different aromatic esters) or replacing the acetoxymethyl group with other functionalities like amides, ethers, or sulfonamides would be a logical step in an SAR study.
Modifications at Other Positions of the Indazole Ring
C3-Position: The C3 position is frequently substituted in many biologically active indazoles. For example, 3-aminoindazole derivatives have been investigated as potent kinase inhibitors, with entrectinib showing high activity against anaplastic lymphoma kinase (ALK) with an IC50 of 12 nM.[1] In another study, linking a hydrophobic substituted phenyl group to the C3 position of an indazole core resulted in compounds with potent growth inhibitory activity against several cancer cell lines.[4]
C4 and C5-Positions: In the context of CCR4 antagonists, methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position.[5] For anti-inflammatory activity, 5-aminoindazole showed a more potent inhibition of carrageenan-induced paw edema in rats than the parent indazole or 6-nitroindazole.[9]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various indazole derivatives from the literature, illustrating the impact of substitutions on their potency.
Table 1: Antiproliferative Activities of C3 and C6-Substituted Indazole Derivatives [4]
Compound
R1 (at C6)
R2 (at C3)
A549 IC50 (μM)
4T1 IC50 (μM)
HepG2 IC50 (μM)
MCF-7 IC50 (μM)
HCT116 IC50 (μM)
2a
4-(4-methylpiperazin-1-yl)phenyl
(E)-3,5-dimethoxystyryl
>10
>10
>10
1.15
4.89
2f
Pyridyl analogue
(E)-3,5-dimethoxystyryl
-
0.23
0.80
0.34
-
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Table 2: Anti-inflammatory Activity of Substituted Indazoles [9]
Compound (100 mg/kg)
Inhibition of Carrageenan-Induced Paw Edema (%) at 5h
Indazole
61.03
5-Aminoindazole
83.09
6-Nitroindazole
74.56
Diclofenac (10 mg/kg)
87.21
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are crucial.
General Synthesis of N1-Acetylated Indazoles
A common method for the N-acetylation of indazoles involves the reaction of the parent indazole with an acetylating agent in the presence of a base.
Dissolve the substituted 1H-indazole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Add the base to the solution and stir.
Cool the reaction mixture in an ice bath.
Add the acetylating agent dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography).
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3][10][11]
Materials:
Human cancer cell lines (e.g., MCF-7, HeLa, WiDr)[10]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO).
Incubate the plates for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the anti-inflammatory activity of novel compounds.[9][12]
Materials:
Wistar rats
Carrageenan solution (1% w/v in saline)
Test compounds and a standard drug (e.g., Diclofenac)
Vehicle for compound administration (e.g., saline, DMSO/saline mixture)[12]
Plethysmometer or digital calipers
Procedure:
Fast the animals overnight with free access to water.
Divide the animals into groups (vehicle control, standard drug, and different doses of the test compound).
Administer the test compounds or controls via the desired route (e.g., intraperitoneally or orally).[12]
After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for summarizing complex data and processes.
Caption: Key Structure-Activity Relationships of Indazole Analogs.
Caption: Typical Drug Discovery Workflow for Indazole Analogs.
Conclusion and Future Directions
The indazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. This guide, by synthesizing data from various analogs, provides a framework for understanding the structure-activity relationships governing the biological effects of compounds related to 1-Acetyl-6-(acetoxymethyl)indazole.
Key insights include:
The N1-position is critical for tuning potency and selectivity, with larger amide and aryl substituents often leading to improved activity.
The C6-position is a key site for introducing functionalities that can enhance anticancer or anti-inflammatory properties. The acetoxymethyl group serves as a modifiable handle and potential prodrug moiety.
Substitutions at C3, C4, and C5 with groups like amines and methoxy/hydroxy can significantly boost activity depending on the therapeutic target.
Future research should focus on the systematic exploration of these positions on the 1-Acetyl-6-(acetoxymethyl)indazole scaffold. A focused library of analogs should be synthesized to vary the N1-acyl group, the C6-ester, and to introduce diverse substituents on the benzene ring. This, combined with robust biological evaluation, will undoubtedly lead to the discovery of novel and potent clinical candidates.
References
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. Available from: [Link]
Peace, S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemotype Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1711-1729. Available from: [Link]
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(6), FF01-FF05. Available from: [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available from: [Link]
Gande, S., et al. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 7(12), 1-8. Available from: [Link]
Ye, Q., et al. (2011). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 404-408. Available from: [Link]
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 5635-5641. Available from: [Link]
Kanishchev, O. S., & Dolbier, W. R. (2015). Synthesis of 6-SF5-indazoles and an SF5-analog of gamendazole. Organic & Biomolecular Chemistry, 13(4), 1044-1051. Available from: [Link]
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15915-15927. Available from: [Link]
ResearchGate. (2025). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]
ResearchGate. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available from: [Link]
Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394–2399. Available from: [Link]
RSC Publishing. (2020). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. Available from: [Link]
AboutScience. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. Available from: [Link]
University of Toronto. (2019). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available from: [Link]
Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Available from: [Link]
Taylor & Francis. (2020). Indazole – Knowledge and References. Available from: [Link]
MDPI. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Available from: [Link]